tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl ester group and a methoxymethoxy substituent on the pyrrolidine ring.
Preparation Methods
The synthesis of tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The methoxymethoxy group can be introduced through the reaction of the resulting ester with methoxymethyl chloride under basic conditions . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The methoxymethoxy group can enhance the compound’s binding affinity to the target by forming hydrogen bonds and other non-covalent interactions .
Comparison with Similar Compounds
tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a methoxymethoxy group, which can affect its reactivity and binding properties.
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: The position of the hydroxymethyl group on the pyrrolidine ring is different, leading to variations in its chemical behavior.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a different stereochemistry, which can influence its biological activity.
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 3-(methoxymethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-5-9(7-12)15-8-14-4/h9H,5-8H2,1-4H3 |
InChI Key |
JIJCOUDRYCPCAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCOC |
Origin of Product |
United States |
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